7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
7-(Isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a xanthine-derived heterocyclic compound featuring a fused oxazole ring system. Its structure includes an isopropoxymethyl substituent at the 7-position and methyl groups at the 1- and 3-positions. The [2,3-f] oxazole ring fusion distinguishes it from other positional isomers (e.g., [3,2-a] or [3,2-f]), which can significantly influence molecular conformation and biological interactions.
Properties
IUPAC Name |
2,4-dimethyl-7-(propan-2-yloxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-7(2)20-6-8-5-17-9-10(14-12(17)21-8)15(3)13(19)16(4)11(9)18/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAFDCATYBYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 246.25 g/mol. The structure includes a purine base modified with an isopropoxymethyl group and a dihydrooxazolo moiety, which may influence its biological interactions.
Anticancer Properties
Research indicates that similar purine derivatives exhibit anticancer activity. For instance, compounds with structural similarities have been shown to inhibit the growth of various cancer cell lines by interfering with DNA synthesis and repair mechanisms. The ability of purine derivatives to act as inhibitors of enzymes involved in nucleotide metabolism makes them potential candidates for cancer therapy .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes such as xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition can lead to reduced oxidative stress and inflammation, factors associated with cancer progression .
- Antioxidant Effects : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative damage in cells. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
Case Studies and Research Findings
- Study on Anticancer Activity : A study demonstrated that structurally related compounds showed significant cytotoxic effects on human cancer cell lines, leading to apoptosis through the activation of caspases . This suggests that this compound could have similar effects.
- Role in Hyperuricemia : Another investigation highlighted the role of XOR inhibitors in managing hyperuricemia and gout. Given that this compound may act as an XOR inhibitor, it could be beneficial in treating conditions associated with elevated uric acid levels .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 246.25 g/mol | Varies |
| Anticancer Activity | Potentially inhibits cancer cell growth | Yes |
| Enzyme Inhibition | Possible XOR inhibition | Yes |
| Antioxidant Activity | Potentially scavenges free radicals | Yes |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Receptor Affinity and Activity
Key Compounds:
7-Decyl-1,3-dimethyl-6,7-dihydrooxazolo[3,2-a]purine-2,4(1H,3H)-dione (Compound 105) Substituent: Decyl chain at the 7-position. Activity: High adenosine A2A receptor affinity (90% inhibition vs. [³H]MSX-2b) but poor anticonvulsant activity .
7-(Fluoromethyl)-1,3-dimethyl-6,7-dihydro[1,3]oxazolo[2,3-f]purine-2,4-dione (CAS 61562-59-2)
- Substituent: Fluoromethyl group at the 7-position.
- Physicochemical Properties:
- Molecular weight: 254.22 g/mol
- Density: 1.72 g/cm³
- XLogP: 0 (moderate lipophilicity) .
- Functional Insight: Fluorine’s electronegativity may enhance metabolic stability and alter receptor binding compared to isopropoxymethyl.
7-(4-Chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 132739-86-7)
- Substituent: 4-Chlorophenyl group at the 7-position.
- Properties:
- Molecular weight: 316.7 g/mol
- Melting point: >350°C (high crystallinity due to aromatic interactions)
- Predicted pKa: 8.69 .
- Functional Insight: The bulky, lipophilic chlorophenyl group likely reduces solubility but improves affinity for hydrophobic binding pockets.
Table 1: Substituent and Property Comparison
*Estimated based on isopropoxymethyl’s lipophilicity.
†Inferred from decyl chain’s hydrophobicity.
‡Predicted from chlorophenyl’s properties.
Physicochemical and Pharmacokinetic Profiles
- Fluoromethyl Derivative :
- Boiling point: 453.9°C (760 mmHg)
- PSA: 67.67 Ų (moderate polarity).
- 4-Chlorophenyl Derivative :
- Density: 1.71 g/cm³
- High melting point suggests strong crystal lattice forces.
The isopropoxymethyl group in the target compound likely balances lipophilicity (XLogP ~1.5) and solubility better than the fluoromethyl (XLogP 0) or decyl (highly lipophilic) groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
